molecular formula C15H9Cl2NO2 B11954099 n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide CAS No. 6942-29-6

n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide

Cat. No.: B11954099
CAS No.: 6942-29-6
M. Wt: 306.1 g/mol
InChI Key: PFCQAXPMCSYURK-UHFFFAOYSA-N
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Description

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide typically involves the reaction of 3,7-dichloro-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

3,7-Dichloro-9H-fluoren-2-amine+Acetic AnhydrideThis compound+Acetic Acid\text{3,7-Dichloro-9H-fluoren-2-amine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3,7-Dichloro-9H-fluoren-2-amine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

6942-29-6

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

N-(3,7-dichloro-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-10(5-13(14)17)9-3-2-8(16)4-11(9)15(12)20/h2-6H,1H3,(H,18,19)

InChI Key

PFCQAXPMCSYURK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C1)Cl

Origin of Product

United States

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